molecular formula C8H16F2N2S B13172489 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine

Cat. No.: B13172489
M. Wt: 210.29 g/mol
InChI Key: PWPZLGLWZBLLNT-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H16F2N2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms, and two fluorine atoms attached to the propylamine chain. It is primarily used for research purposes.

Preparation Methods

The synthesis of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine involves several steps. One common synthetic route includes the reaction of a suitable thiazepane derivative with a difluoropropylamine precursor under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the interactions of thiazepane derivatives with biological targets, which can provide insights into the development of new therapeutic agents.

    Medicine: Although not used directly as a drug, it serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: Its applications in industry are limited, but it is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is not well-documented. like other thiazepane derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine can be compared with other similar compounds, such as:

    2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-ol: This compound has a hydroxyl group instead of an amine group, which can lead to different chemical reactivity and biological activity.

    2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-thiol: The presence of a thiol group can significantly alter the compound’s properties, making it more reactive towards certain nucleophiles and electrophiles.

    2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-carboxylic acid: This compound contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H16F2N2S

Molecular Weight

210.29 g/mol

IUPAC Name

2,2-difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine

InChI

InChI=1S/C8H16F2N2S/c9-8(10,6-11)7-12-2-1-4-13-5-3-12/h1-7,11H2

InChI Key

PWPZLGLWZBLLNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)CC(CN)(F)F

Origin of Product

United States

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